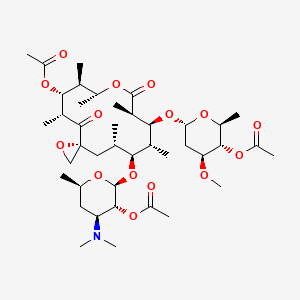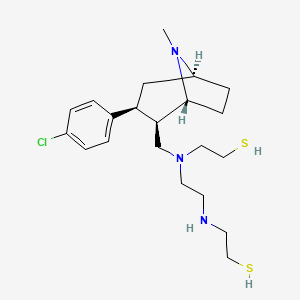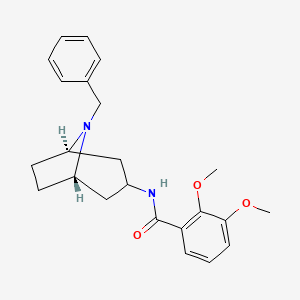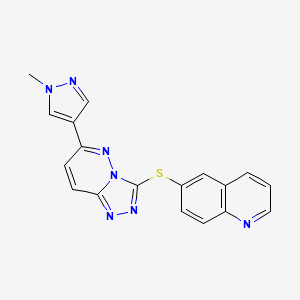
Sgx-523
Overview
Description
SGX-523 is a highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinaseActivation of MET by mutation or gene amplification has been linked to several types of cancer, such as kidney, gastric, and lung cancers .
Mechanism of Action
Target of Action
SGX-523 is a selective inhibitor of the receptor tyrosine kinase MET . The MET receptor tyrosine kinase, also known as the Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cellular growth, survival, and migration . It has been implicated in the development and progression of various types of cancers, including kidney, gastric, and lung cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively binding to the MET receptor and preventing its activation . It inhibits MET autophosphorylation and signaling, thereby disrupting the MET signaling pathway . Additionally, this compound activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET by this compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of MEK, MAPK, and AKT in brain cancer cell lines . This leads to a disruption in cell proliferation, cell cycle progression, cell migration, and cell invasion .
Result of Action
This compound has demonstrated potent anti-tumor activity in various cancer models. It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, this compound has been shown to inhibit the growth of tumor xenografts derived from human glioblastoma, lung, and gastric cancers .
Biochemical Analysis
Biochemical Properties
Sgx-523 interacts with the MET receptor tyrosine kinase in biochemical reactions . It inhibits MET autophosphorylation in gastric cancer cell line GTL16 and human lung carcinoma cell line A549 .
Cellular Effects
This compound influences cell function by inhibiting MET-mediated signaling, cell proliferation, and cell migration . It has no effect on signaling dependent on other protein kinases .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing MET in a unique inactive conformation that is inaccessible to other protein kinases . This results in the inhibition of MET catalytic activity .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice
Dosage Effects in Animal Models
This compound has demonstrated potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model
Metabolic Pathways
It is known to interact with the MET receptor tyrosine kinase, suggesting it may influence related metabolic pathways .
Preparation Methods
SGX-523 is synthesized through a series of chemical reactions involving the formation of a triazolo-pyridazine core and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the triazolo-pyridazine core by reacting 6-chloro-3-nitropyridazine with hydrazine hydrate.
- Introduction of the pyrazole moiety through a cyclization reaction with 1-methyl-4-pyrazolecarboxaldehyde.
- Formation of the final product by reacting the intermediate with 6-chloroquinoline-3-thiol under basic conditions .
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and scalable production .
Chemical Reactions Analysis
SGX-523 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate compounds can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents such as hydrogen gas with palladium on carbon.
- Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide .
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
SGX-523 has been extensively studied for its potential applications in cancer research and therapy. Some of its key applications include:
Cancer Research: this compound has shown potent anti-tumor activity in various cancer models, including glioblastoma, lung cancer, and gastric cancer. .
Biological Studies: This compound is used as a tool compound to study the role of MET in various biological processes, such as embryonic development, tissue repair, and cancer progression
Drug Development: This compound serves as a lead compound for the development of new MET inhibitors with improved pharmacokinetic properties and reduced toxicity.
Comparison with Similar Compounds
SGX-523 is unique in its high selectivity for the MET receptor tyrosine kinase compared to other similar compounds. Some of the similar compounds include:
Crizotinib: Another MET inhibitor that also targets ALK and ROS1 kinases.
Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR, and RET kinases.
Foretinib: A dual inhibitor of MET and VEGFR2 kinases.
This compound’s uniqueness lies in its exquisite selectivity for MET, making it a valuable tool for studying MET-specific signaling pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1022150-57-7 | |
| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGX-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGX-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
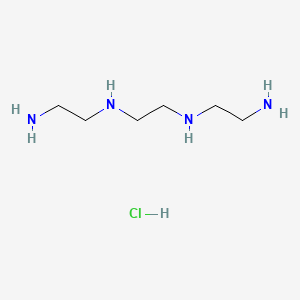
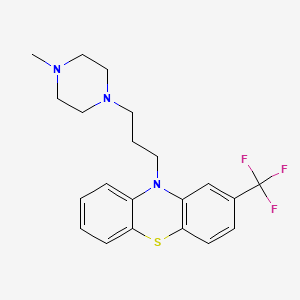
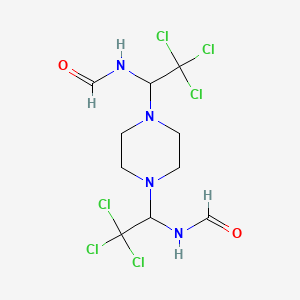
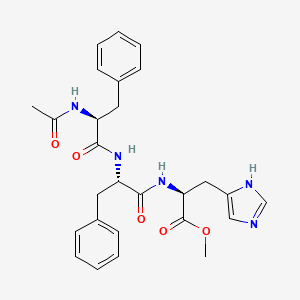

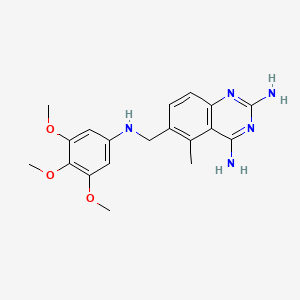

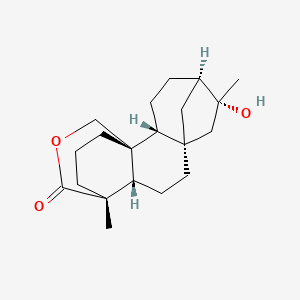
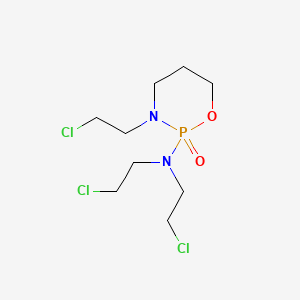
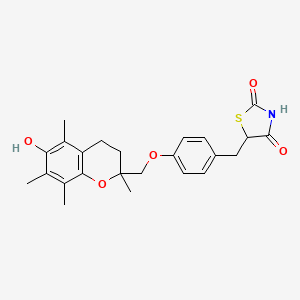
![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)
